BenchChemオンラインストアへようこそ!

7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Nuclear Receptor Modulation RORγ Autoimmune Disease

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 340736-32-5) is a 7-deazapurine bioisostere that serves as a versatile heterocyclic building block and pharmacological scaffold. With a molecular formula of C₇H₈N₄ (MW 148.17) and a calculated LogP of 0.19, this compound offers a distinct physicochemical profile that differentiates it from both its non-methylated parent and alternative pyrrolopyrimidine regioisomers.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B15072744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1N=CN=C2N
InChIInChI=1S/C7H8N4/c1-4-2-9-6-5(4)10-3-11-7(6)8/h2-3,9H,1H3,(H2,8,10,11)
InChIKeyNPTAAVZWMGMJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Core Scaffold Identity and Procurement Prerequisites


7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 340736-32-5) is a 7-deazapurine bioisostere that serves as a versatile heterocyclic building block and pharmacological scaffold [1]. With a molecular formula of C₇H₈N₄ (MW 148.17) and a calculated LogP of 0.19, this compound offers a distinct physicochemical profile that differentiates it from both its non-methylated parent and alternative pyrrolopyrimidine regioisomers . The 7-methyl substitution pattern confers unique steric and electronic properties that critically influence target binding conformations, metabolic stability, and synthetic tractability compared to 5-substituted or 7-H analogs [2]. As a primary amine-bearing scaffold, it enables direct functionalization at the C4 position while preserving the 7-methyl group's contribution to molecular recognition, making it a strategically important intermediate for medicinal chemistry programs targeting kinases, toll-like receptors, and microtubule dynamics [3].

When You Cannot Substitute This Specific Pyrrolo[3,2-d]pyrimidine Regioisomer: Procurement-Stage Risk Analysis


The pyrrolo[3,2-d]pyrimidine scaffold encompasses several regioisomeric and substitution variants (e.g., pyrrolo[2,3-d]pyrimidines, N5-substituted analogs, 7-H, or 7-benzyl derivatives) that are not functionally interchangeable [1]. The regioisomeric identity (3,2-d vs. 2,3-d) directly dictates tubulin binding potency; pyrrolo[3,2-d]pyrimidine analogs demonstrate superior antiproliferative activity compared to their pyrrolo[2,3-d]pyrimidine counterparts in matched cellular assays, underscoring the critical nature of the ring fusion geometry [2]. Furthermore, the 7-methyl group is not a passive substituent—in analogous N-methylated pyrrolo[3,2-d]pyrimidine mTOR inhibitor series, N-methylation imparts selectivity for mTOR over PI3Kα and PI3Kδ kinases (selectivity ratio exceeding 2,900× in structurally related pyrazolopyrimidine 21c, Ki = 2 nM against mTOR) [3]. Substitution at the N5 position, conversely, induces conformational restriction that modulates microtubule depolymerization potency by over 150-fold compared to the unsubstituted parent [4]. These data collectively demonstrate that even single-point alterations in substitution pattern or regioisomerism produce order-of-magnitude shifts in target engagement, cellular potency, and resistance profiles—making generic scaffold substitution a high-risk procurement decision without explicit comparative validation.

Differential Performance of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Comparative Binding, Kinase Selectivity, and Pharmacokinetic Evidence


Binding Affinity Differentiation: RORγ Inverse Agonism Potency of the 7-Methyl Scaffold

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine demonstrates selective binding to the retinoic acid-related orphan receptor gamma (RORγ) ligand binding domain with an EC₅₀ of 35 nM against the mouse receptor and 140 nM against the human receptor in cell-based Gal4 luciferase reporter assays [1]. This activity profile is consistent with the 7-methyl substitution pattern contributing to hydrophobic pocket occupancy within the RORγ LBD. In contrast, other pyrrolo[3,2-d]pyrimidine derivatives with different substitution patterns have been optimized for alternative targets such as TLR7 (EC₅₀ values in the low nanomolar range for select analogs), highlighting the target-specificity imparted by the 7-methyl group versus alternative substitution vectors [2].

Nuclear Receptor Modulation RORγ Autoimmune Disease

Physicochemical Differentiation: LogP-Driven Permeability and Formulation Advantages

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits a calculated LogP of 0.19, which is significantly lower than many 7-substituted analogs such as 7-benzyl-pyrrolo[3,2-d]pyrimidin-4-amines (predicted LogP values typically >2.5 for benzyl-substituted congeners based on incremental π-values for aromatic substitution) . This lower lipophilicity translates to a predicted aqueous solubility advantage that is consistent with the broader observation that pyrrolo[3,2-d]pyrimidines with smaller 7-substituents demonstrate improved water solubility as HCl salts compared to bulkier 7-substituted derivatives [1]. The boiling point of 391.4 ± 37.0 °C (at 760 mmHg) and density of 1.4 ± 0.1 g/cm³ further define the compound's handling and purification characteristics .

Physicochemical Profiling LogP Permeability

Kinase Selectivity Programming: mTOR vs. PI3K Selectivity Conferred by N-Methylation in Pyrrolo[3,2-d]pyrimidines

Although direct enzymatic data for 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a discrete entity are not yet reported in primary literature, the critical role of N-methylation on the pyrrolo[3,2-d]pyrimidine scaffold has been established through a systematic hit-to-lead program. In this program, N-Me substituted pyrrolo[3,2-d]pyrimidines demonstrated potent mTOR inhibition (Ki values in the low nanomolar range) with selectivity over both PI3Kα and PI3Kδ kinases. The most potent compound in the broader chemical series (pyrazolo[4,3-d]pyrimidine 21c) achieved a Ki of 2 nM against mTOR with >2,900-fold selectivity over PI3K isoforms [1]. This selectivity programming is attributed to the N-methyl group's steric and electronic effects on the ATP-binding pocket conformation [2]. By logical extension, the 7-methyl group on 5H-pyrrolo[3,2-d]pyrimidin-4-amine positions the methyl substituent in a vector that is expected to engage a distinct hydrophobic subpocket compared to N5-methyl or N1-methyl analogs, offering a structurally orthogonal selectivity handle [3].

Kinase Selectivity mTOR PI3K Pathway

Microtubule Targeting Agent Potency: Impact of Methylation Position on Cellular IC₅₀

The pyrrolo[3,2-d]pyrimidine scaffold is a validated core for colchicine-site microtubule targeting agents (MTAs), and the position of methylation critically determines potency. In a head-to-head series comparison, N5-methylation of compound 1 (producing compound 5) increased microtubule depolymerization potency by over 150-fold (MDA-MB-435 IC₅₀: 1,200 nM → 7.4 nM). Similarly, N5-methylation of the conformationally restricted tetrahydroquinoline analog 4 (producing compound 8) improved potency 6-fold (IC₅₀: 230 nM → 39 nM) [1]. These data demonstrate that the methyl group position on the pyrrolo[3,2-d]pyrimidine core is a primary determinant of MTA potency, with N5-methylation producing the largest gains. The 7-methyl group on 5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a distinct spatial vector that has not yet been systematically evaluated in published MTA SAR, creating an opportunity to explore a novel conformational space within the colchicine binding site that is orthogonal to the established N5-methyl SAR [2]. Importantly, compounds in this series (5 and 8–13) circumvent clinically relevant resistance mechanisms including P-glycoprotein overexpression (Rr values <2 vs. Rr = 240 for paclitaxel) and βIII-tubulin expression [3].

Microtubule Depolymerization Anticancer Colchicine Site

Synthetic Tractability and Downstream Derivatization Potential

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine features a free primary amine at the C4 position, which serves as a versatile synthetic handle for generating diverse compound libraries. This is demonstrated by the successful synthesis of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines via microwave-assisted alkylation using cesium carbonate or potassium carbonate in dimethylformamide, enabling efficient parallel derivatization [1]. The compound is commercially available at 97% purity (MolCore, NLT 98% specification; CheMenu Catalog #CM272703) with ISO-certified quality control suitable for pharmaceutical R&D applications . In contrast, the corresponding 7-des-methyl analog (5H-pyrrolo[3,2-d]pyrimidin-4-amine, CAS 1500-92-5) lacks the steric and electronic contribution of the 7-methyl group, which in the broader pyrrolo[3,2-d]pyrimidine literature has been shown to influence both conformational preferences and target binding . Improved synthetic routes to 7-substituted pyrrolo[3,2-d]pyrimidines from common pyrrole precursors have been developed, with the 7-methyl variant being synthetically accessible via cyclization of appropriately functionalized pyrrole intermediates [2].

Medicinal Chemistry Scaffold Derivatization C4-Amine Handle

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: High-Value Application Scenarios for Scientific Procurement


RORγ Inverse Agonist Lead Discovery and Nuclear Receptor Profiling

The validated RORγ binding activity (EC₅₀ = 35 nM mouse, 140 nM human) of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine [1] positions this compound as a direct-entry screening hit for nuclear receptor programs targeting autoimmune and inflammatory diseases. Procurement of this specific 7-methyl variant enables immediate structure-activity relationship (SAR) exploration around the RORγ pharmacophore without the confounding factor of alternative substitution patterns that would redirect target engagement toward TLR7/8 or kinase pathways. The low LogP (0.19) further supports favorable in vitro assay compatibility by minimizing non-specific protein binding and precipitation artifacts that frequently confound screening data for more lipophilic analogs .

Microtubule Targeting Agent SAR Expansion: Exploring the 7-Methyl Vector

The established pyrrolo[3,2-d]pyrimidine MTA series has demonstrated that N5-methylation improves potency by up to 162-fold (compound 1 → 5: IC₅₀ 1,200 nM → 7.4 nM) while maintaining the ability to circumvent Pgp and βIII-tubulin-mediated resistance [2]. The 7-methyl isomer remains unexplored within this SAR framework, presenting a high-value opportunity for medicinal chemistry groups to probe a novel spatial vector within the colchicine binding site. This scaffold is particularly attractive given that the broader MTA series has already demonstrated in vivo efficacy in MDA-MB-435, MDA-MB-231, and NCI/ADR-RES xenograft models with favorable tolerability profiles [3].

Kinase Selectivity Tool Compound Synthesis via C4-Amine Derivatization

The free C4-primary amine on 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine enables rapid library synthesis through N-alkylation, reductive amination, or amide coupling chemistry. Given that N-methylation on the pyrrolo[3,2-d]pyrimidine core has been causally linked to mTOR kinase selectivity (with selectivity windows exceeding 2,900× over PI3K isoforms in optimized analogs) [4], the 7-methyl substitution provides an alternative selectivity vector to the established N5-methyl and N1-methyl series. This scaffold is therefore suited for generating kinase selectivity tool compounds where the 7-methyl group is hypothesized to engage a hydrophobic subpocket distinct from that addressed by N5-substituted analogs [5].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With a molecular weight of only 148.17 Da and a LogP of 0.19, 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine satisfies fragment-like physicochemical criteria (MW < 300, cLogP < 3) . The pre-installed 7-methyl group provides a defined hydrophobic contact that can be exploited for fragment growing and linking strategies, while the C4-amine serves as a synthetic vector for fragment elaboration. This contrasts with the 7-H parent scaffold, which lacks this methyl-driven hydrophobic anchor, and with bulkier 7-benzyl analogs that exceed optimal fragment physicochemical space. The compound's commercial availability at ≥97% purity from multiple vendors supports cost-effective procurement for fragment screening campaigns.

Quote Request

Request a Quote for 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.